9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Structural Features:
This compound features a benzopyrazolooxazine core fused with a naphthalene moiety. Key substituents include:
- A 4-fluorophenyl group at position 5, contributing to electronic effects (fluorine’s electronegativity) and metabolic stability .
- A naphthalen-2-yl group at position 2, increasing hydrophobicity and π-π stacking interactions with biological targets .
Synthesis:
The compound is synthesized via multi-step reactions, including:
Bromination of the core structure using reagents like N-bromosuccinimide .
Coupling reactions to introduce the naphthalene and fluorophenyl groups under inert conditions (e.g., nitrogen atmosphere) with catalysts such as Pd(PPh₃)₄ .
Microwave-assisted synthesis for optimized yields and reduced reaction times in analogous heterocycles .
Properties
CAS No. |
303060-11-9 |
|---|---|
Molecular Formula |
C26H18BrFN2O |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
9-bromo-5-(4-fluorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18BrFN2O/c27-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)29-30(24)26(31-25)17-7-10-21(28)11-8-17/h1-14,24,26H,15H2 |
InChI Key |
MMFHOAYLMDPKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Biological Activity
9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound belonging to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines. This compound features a unique structure characterized by the presence of bromine and fluorine substituents, which contribute to its potential biological activities. The ongoing research into its pharmacological properties highlights its promise in various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 473.3 g/mol. Its structure includes:
- A bromine atom
- A fluorophenyl group
- A naphthalene moiety
These features suggest enhanced electronic properties that may influence both reactivity and biological interactions.
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the pyrazole core.
- Introduction of the naphthalenic and phenyl substituents.
- Halogenation to incorporate bromine and fluorine.
These synthetic methods require precise control over reaction conditions to optimize yield and purity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Notable Activities | Unique Aspects |
|---|---|---|---|
| 4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol | Chloro-substituted phenol | Anticancer properties | Different halogen substitution |
| 9-Bromo-2-(4-fluorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine]-5 | Spiro structure with bromine and fluorine | Potential neuroprotective effects | Spirocyclic nature |
| 4-Fluoro-N-[6-methylpyrazol[3,4-b]-pyridine]-2-carboxamide | Contains pyrazole and pyridine rings | Antimicrobial activity | Different ring systems |
The unique combination of bromine and fluorine in this compound may enhance its electronic properties and biological interactions compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of pyrazoline derivatives that share structural characteristics with our compound. For instance:
- Anti-inflammatory Activity : Certain pyrazoline derivatives have shown promising anti-inflammatory effects with IC50 values significantly lower than standard drugs like diclofenac .
- Enzyme Inhibition : Research has highlighted the role of structural modifications in enhancing enzyme inhibition capabilities against targets such as α-glucosidase and urease .
These findings underscore the importance of further exploring the biological activity of this compound to fully elucidate its therapeutic potential.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₂₇H₁₈BrFN₂O.
- Molecular Weight : ~485.3 g/mol (estimated from analogs in ).
- Solubility : Likely low aqueous solubility due to aromatic and halogenated groups, favoring organic solvents like DCM or DMF .
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic Groups: Naphthalen-2-yl enhances hydrophobic interactions, while fluorophenyl balances electronegativity and metabolic stability . Electron-Withdrawing Groups (NO₂): Nitro-substituted analogs show pronounced anticancer activity due to ROS generation .
Biological Activity :
- Compounds with dichlorophenyl (e.g., ) exhibit antimicrobial effects, likely via membrane disruption.
- Dimethoxy-substituted analogs (e.g., ) demonstrate CNS activity, attributed to improved blood-brain barrier penetration.
Synthetic Complexity: Spirocyclic derivatives (e.g., ) require additional steps for ring formation, reducing overall yield compared to non-spiro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
